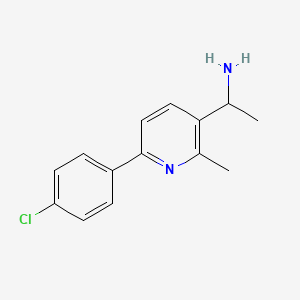

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine

Description

Systematic Nomenclature

- IUPAC Name : 1-[6-(4-Chlorophenyl)-2-methylpyridin-3-yl]ethanamine

- Synonyms : Not explicitly listed in available literature, but related analogs include N-[(6-chloropyridin-3-yl)methyl]ethanamine and 2-(6-chloro-4-methylpyridin-3-yl)ethanamine .

Structural Identification

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₅ClN₂ |

| Molecular Weight | 246.74 g/mol (calculated) |

| SMILES | CC(C1=NC(=C(C=C1)C2=CC=C(C=C2)Cl)C)N |

| Key Functional Groups | Pyridine ring, 4-chlorophenyl, methyl, ethanamine |

The pyridine core is substituted at three positions:

- Position 2 : Methyl group.

- Position 3 : Ethanamine side chain.

- Position 6 : 4-Chlorophenyl group.

Structural analogs, such as N-[(6-chloropyridin-3-yl)methyl]ethanamine (PubChem CID 11137568) , share similarities in pyridine substitution patterns.

Historical Context of Discovery and Early Research

Position Within Pyridine Derivative Chemical Space

Key Comparisons

| Feature | 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine | General Pyridine Derivatives |

|---|---|---|

| Core Structure | Pyridine with three substituents | Pyridine with 0–2 substituents |

| Common Substituents | Chlorophenyl, methyl, ethanamine | Halogens, methyl, amino, cyano, hydroxyl groups |

| Applications | Potential intermediate in drug synthesis | Pharmaceuticals, agrochemicals, ligands |

Significance

- Chlorophenyl Group : Enhances lipophilicity and binding affinity in bioactive molecules .

- Ethanamine Side Chain : May serve as a pharmacophore or synthetic handle for further functionalization.

This compound’s multi-substituted pyridine core places it in a niche subset of derivatives with tailored electronic and steric properties, relevant for targeted molecular design.

Properties

Molecular Formula |

C14H15ClN2 |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanamine |

InChI |

InChI=1S/C14H15ClN2/c1-9(16)13-7-8-14(17-10(13)2)11-3-5-12(15)6-4-11/h3-9H,16H2,1-2H3 |

InChI Key |

LTZGVSRIABKQAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)N |

Origin of Product |

United States |

Preparation Methods

Formation of (4-chlorophenyl)(6-methylpyridin-3-yl) Ketone Intermediate

A crucial intermediate, (4-chlorophenyl)(5-methylpyrazin-2-yl) methanone, is synthesized by reacting a N-methoxy-N,5-dimethyl pyrazine-2-carboxamide precursor with 4-chlorophenyl magnesium bromide under nitrogen atmosphere at 0 °C. The reaction mixture is then quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and purified by column chromatography to yield the ketone intermediate in approximately 70% yield. This step ensures the introduction of the 4-chlorophenyl group onto the pyridine ring system with high regioselectivity and purity.

Reductive Amination to Form the Target Ethanamine

The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in ethanol. The reaction is performed at 0 °C and irradiated with microwaves at 90 °C for 30 minutes to accelerate the transformation. After reaction completion, the mixture is diluted with water, extracted with ethyl acetate, washed with brine, dried, and the solvent evaporated to afford the ethanamine product. This microwave-assisted reductive amination yields the target compound efficiently, providing a pure product as confirmed by ^1H NMR spectroscopy.

Alternative Coupling and Rearrangement Methods

Other synthetic approaches involve the use of peptide coupling reagents such as HATU, EDC, or T3P for activating acid intermediates, facilitating C-N bond formation. For example, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and toluene/t-butanol mixtures affords carbamate intermediates, which upon deprotection yield amine derivatives related to the target compound. Although this method is more commonly applied to related pyridinyl and pyrimidinyl compounds, it showcases the versatility of coupling and rearrangement strategies in synthesizing pyridine-based ethanamines.

Palladium-Catalyzed Cross-Coupling for Phenyl Substitution

Preparation of substituted phenylpyridinyl ethanones, precursors to ethanamines, can be achieved via palladium-catalyzed cross-coupling reactions. For instance, 4-bromophenylmethylsulfone reacts with 1-(6-methylpyridin-3-yl)ethanone in the presence of Pd(OAc)_2 and phosphonium ligands under nitrogen atmosphere at elevated temperatures (around 85 °C) for extended periods (up to 20 hours). This process avoids hazardous reagents like cyanides and provides high yields (approximately 83%) of the sulfonylated ketone intermediate, which can be further transformed into ethanamine derivatives.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times in reductive amination steps while maintaining high yields and purity.

- The use of sodium cyanoborohydride as a mild reducing agent is effective for selective reductive amination of ketones to primary amines without over-reduction or side reactions.

- Peptide coupling reagents such as HATU and EDC facilitate efficient amide bond formation and can be adapted for azide activation and rearrangement reactions, providing alternative routes to amine derivatives.

- Palladium-catalyzed cross-coupling reactions offer a robust method for constructing the aryl-pyridinyl framework with high regioselectivity and yield, suitable for scale-up.

- Avoidance of hazardous reagents (e.g., cyanides, peroxides) in recent methods improves safety and environmental profiles of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Positional Isomers and Halogen Effects

- 1-(4-Chlorophenyl)ethanamine (CAS 6299-02-1) lacks the pyridine ring but shares the 4-chlorophenyl-ethanamine backbone. It is a simpler analog with documented use in psychoactive substances .

- 1-(2-Chlorophenyl)ethanamine (CAS 39959-67-6) and 1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8) are positional isomers.

Heterocyclic Modifications

- [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine (CAS 1017417-73-0) replaces the pyridine ring with a pyrrolidine, introducing conformational rigidity. This modification may improve binding to G-protein-coupled receptors (GPCRs) or monoamine transporters .

- 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine (CAS 1355224-16-6) incorporates a seven-membered azepane ring, likely enhancing solubility and bioavailability. Such derivatives are explored in agrochemicals and kinase inhibitors .

Pharmacological and Physicochemical Profiles

- Comparatively, the pyrrolidine analog has lower logP (~1.8) due to the saturated ring, favoring aqueous solubility.

- Cytotoxic halogen effects are observed in related compounds. For instance, bromine-substituted chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) show moderate cytotoxicity, suggesting halogen size and electronegativity influence bioactivity .

Biological Activity

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The synthesis and evaluation of its biological properties have been the focus of various studies, revealing insights into its efficacy against different pathogens and cancer cell lines.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural characterization is typically performed using techniques such as NMR and IR spectroscopy, confirming the presence of key functional groups that contribute to its biological activity .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated several synthesized compounds for their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The results indicated:

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| 5a | E. coli | 32 | C. albicans | 16 |

| 5b | S. aureus | 16 | A. niger | 32 |

| 5c | P. aeruginosa | 64 | F. solani | 64 |

Most compounds showed moderate to strong antibacterial and antifungal properties, with some demonstrating particularly promising antifungal activity .

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its anticancer potential. In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The results suggest that the compound inhibits cell proliferation effectively, with a notable reduction in cell viability observed at higher concentrations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific contexts:

- Case Study on Antibacterial Efficacy : A study conducted on a panel of ESKAPE pathogens demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains, suggesting potential for development as a therapeutic agent in treating resistant infections .

- Case Study on Anticancer Properties : Research focusing on breast cancer cells indicated that treatment with the compound led to apoptosis in MCF-7 cells, with mechanisms involving the modulation of apoptotic pathways being explored .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:

- Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

- Anticancer Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Q & A

Q. What methodologies assess the compound’s potential as a CNS-active agent?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion in rodents.

- In Vivo Efficacy : Test in animal models (e.g., forced swim test for antidepressants) with pharmacokinetic profiling (plasma/brain ratio).

- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to predict half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.